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Abstract
(R)-Elsubrutinib (also known as ABBV-105) is a potent and irreversible inhibitor of Bruton's

tyrosine kinase (BTK), a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR)

and Fc receptor signaling pathways.[1][2][3][4] Dysregulation of BTK activity is implicated in

various autoimmune diseases and B-cell malignancies, making it a key therapeutic target.[1][5]

This document provides a detailed protocol for determining the half-maximal inhibitory

concentration (IC50) of (R)-Elsubrutinib against BTK using a luminescence-based in vitro

kinase assay. The described methodology employs the ADP-Glo™ Kinase Assay, which

measures the amount of ADP produced during the kinase reaction as a direct indicator of

enzyme activity.[6][7]

Principle of the Assay
The ADP-Glo™ Kinase Assay is a homogeneous, bioluminescent assay that quantifies kinase

activity by measuring the amount of ADP produced in the kinase reaction.[7][8] The assay is

performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is

added to terminate the reaction and deplete any remaining ATP. Second, a Kinase Detection
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Reagent is added to convert the generated ADP into ATP, which then serves as a substrate for

a thermostable luciferase to produce light. The luminescent signal is directly proportional to the

amount of ADP generated and therefore correlates with kinase activity.[6][9][10] By measuring

the kinase activity across a range of (R)-Elsubrutinib concentrations, a dose-response curve

can be generated to determine the IC50 value.
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Experimental Workflow

1. Reagent Preparation
- Dilute Kinase, Substrate, ATP

- Prepare (R)-Elsubrutinib serial dilutions

2. Kinase Reaction
- Add Kinase, Substrate, Inhibitor

- Incubate 15 min
- Initiate with ATP

- Incubate 60 min at RT

3. Reaction Termination
& ATP Depletion

- Add ADP-Glo™ Reagent
- Incubate 40 min at RT

4. ADP Detection
- Add Kinase Detection Reagent

- Incubate 30 min at RT

5. Data Acquisition
& Analysis

- Measure Luminescence
- Plot dose-response curve

- Calculate IC50
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Materials and Reagents
Reagent Supplier Catalog Number

Recombinant Human BTK e.g., Promega V3911

ADP-Glo™ Kinase Assay Promega V9101

Poly(Glu, Tyr) 4:1 Substrate e.g., Sigma-Aldrich P0275

Adenosine 5'-Triphosphate

(ATP)
e.g., Sigma-Aldrich A7699

(R)-Elsubrutinib MedChemExpress HY-109143B

Dimethyl Sulfoxide (DMSO) e.g., Sigma-Aldrich D2650

Kinase Buffer (40mM Tris, pH

7.5, 20mM MgCl₂, 0.1mg/ml

BSA)

- -

Dithiothreitol (DTT) e.g., Sigma-Aldrich D9779

Solid white, low-volume 384-

well plates
e.g., Corning 3572

Multichannel pipettes - -

Plate-reading luminometer - -

Experimental Protocol
Reagent Preparation

Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂,

and 0.1 mg/ml BSA. Just before use, add DTT to a final concentration of 50 µM.

(R)-Elsubrutinib Stock and Serial Dilutions:

Prepare a 10 mM stock solution of (R)-Elsubrutinib in 100% DMSO.

Perform a serial dilution of the stock solution in DMSO to create a concentration range that

brackets the expected IC50 (e.g., 10 mM to 100 nM).
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Further dilute these intermediate stocks into the 1X Kinase Buffer to create 4X working

solutions. The final DMSO concentration in the assay should not exceed 1%.

4X ATP Solution: Prepare a 40 µM ATP solution in 1X Kinase Buffer. This will result in a final

concentration of 10 µM in the assay.

4X BTK Enzyme Solution: Dilute the recombinant BTK enzyme in 1X Kinase Buffer to a 4X

working concentration (e.g., 20 ng/µl for a final concentration of 5 ng/µl). The optimal enzyme

concentration should be determined empirically by performing an enzyme titration.

4X Substrate Solution: Prepare a 4X working solution of Poly(Glu, Tyr) 4:1 substrate at 0.8

mg/ml in 1X Kinase Buffer for a final concentration of 0.2 mg/ml.

Kinase Assay Procedure
The following steps are for a final reaction volume of 20 µl in a 384-well plate.

Add Inhibitor: To the wells of a solid white 384-well plate, add 5 µl of the 4X (R)-Elsubrutinib
dilutions. For control wells, add 5 µl of 1X Kinase Buffer containing the same percentage of

DMSO (e.g., 1%).

No Enzyme Control: Wells with buffer and substrate but no enzyme.

No Inhibitor Control (Max Activity): Wells with enzyme, substrate, and DMSO vehicle.

Add Enzyme and Substrate: Prepare a master mix of 4X BTK enzyme and 4X substrate

solution. Add 10 µl of this mix to each well.

Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. This

step allows the irreversible inhibitor to bind to the kinase.

Initiate Kinase Reaction: Add 5 µl of the 4X ATP solution to all wells to initiate the reaction.

Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

Luminescence Detection
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Stop Reaction and Deplete ATP: Add 20 µl of ADP-Glo™ Reagent to each well. Mix and

incubate for 40 minutes at room temperature.[10][11]

Convert ADP to ATP and Measure Light: Add 40 µl of Kinase Detection Reagent to each well.

Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to

stabilize.[10][11]

Read Luminescence: Measure the luminescence of each well using a plate-reading

luminometer.

Data Presentation and Analysis
Summary of Assay Conditions

Parameter Final Concentration / Value

Total Assay Volume 20 µl

BTK Enzyme 5 ng/µl

Poly(Glu, Tyr) 4:1 Substrate 0.2 mg/ml

ATP 10 µM

(R)-Elsubrutinib Range e.g., 0.1 nM - 10 µM

Final DMSO Concentration ≤ 1%

Kinase Reaction Time 60 minutes

ADP-Glo™ Reagent Incubation 40 minutes

Detection Reagent Incubation 30 minutes

Temperature Room Temperature (~25°C)

IC50 Determination
Data Normalization:

Subtract the average luminescence signal from the "No Enzyme Control" wells from all

other data points to correct for background.
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Normalize the data by setting the average signal of the "No Inhibitor Control" wells as

100% activity and the background-corrected "No Enzyme Control" as 0% activity.

Calculate the percent inhibition for each (R)-Elsubrutinib concentration: % Inhibition =

100 - ((Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))

* 100

Curve Fitting:

Plot the percent inhibition against the logarithm of the (R)-Elsubrutinib concentration.

Fit the data using a non-linear regression model (four-parameter logistic fit) to determine

the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of

kinase activity.[12][13]

Disclaimer: This protocol is a guideline. Optimal conditions, including enzyme and substrate

concentrations and incubation times, may vary and should be determined empirically for

specific experimental setups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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